Allyloxy propanol
Overview
Description
Allyloxy propanol is a chemical compound with the molecular formula C6H12O2 . It is also known by other names such as Propylene Glycol Allyl Ether .
Molecular Structure Analysis
The molecular structure of Allyloxy propanol consists of a propyl group (a three-carbon chain) attached to an oxygen atom, which is further attached to an allyl group (a three-carbon chain with a double bond) .Scientific Research Applications
Metabolic Studies
- Aromatic Hydroxylation of Beta-Adrenergic Antagonists : Allyloxy propanol derivatives like oxprenolol undergo aromatic hydroxylation. Studies have revealed the metabolic pathways of oxprenolol in rats, showing the presence of hydroxyoxprenolol metabolites. This provides insights into the metabolic processing of such compounds in the body (Nelson & Burke, 1979).
Chemical Synthesis and Reactions
- [2,3]Wittig Rearrangement : Enantiomerically-defined α-(allyloxy)stannanes undergo [2,3]Wittig rearrangement with inversion of configuration at the lithium-bearing migrating terminus. This rearrangement is a crucial step in the synthesis of various organic compounds (Tomooka, Igarashi, Watanabe, & Nakai, 1992).
- Synthesis of 1,3-Diallyloxy-2-Propanol : An efficient method for preparing 1,3-diallyloxy-2-propanol has been developed. This process involves a one-pot reaction and provides an environmentally-friendly route with advantages like high yield and mild conditions (Liu, Hu, & Feng, 2011).
Materials and Polymer Science
- Synthesis of Polysulfone-Block-Polysiloxane Copolymers : Allyloxy propanol derivatives are used in hydrosilylation reactions for creating copolymers. This research informs the understanding of how different allyloxy structures impact the isomerization and efficiency of such reactions (Torrès, Madec, & Maréchal, 1989).
Surface Science and Catalysis
- Oxidation Reactions on Metal Surfaces : Studies on the reactions of allyloxy derivatives like 2-propen-1-ol on metal surfaces (e.g., Mo(110)) provide insights into the selectivity and mechanisms of oxidation processes. These findings are important for understanding industrial catalysis and surface chemistry (Deiner et al., 2003).
Biomedical Applications
- Natural Antimicrobial and Cytotoxic Agents : Allyloxy propanol derivatives like 2-allyloxyphenol, isolated from marine actinobacteria, show promising antimicrobial and antioxidant properties. These findings suggest potential applications in food preservation and as oral disinfectants (Arumugam et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-prop-2-enoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-5-8-6-3-4-7/h2,7H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWOSPUWOVJQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864178 | |
Record name | 3-[(Prop-2-en-1-yl)oxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyloxy propanol | |
CAS RN |
6180-67-2, 9042-19-7 | |
Record name | 3-(2-Propen-1-yloxy)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6180-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-2-propen-1-yl-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-2-propen-1-yl-ω-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(prop-2-en-1-yloxy)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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